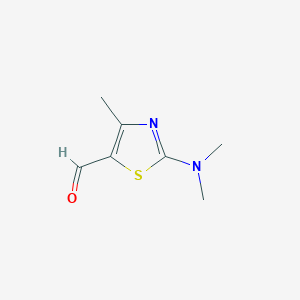

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-(dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-5-6(4-10)11-7(8-5)9(2)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJDCOIUGAVMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40511362 | |

| Record name | 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85656-49-1 | |

| Record name | 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oxidation of Hydroxymethyl Thiazoles

A widely employed method involves oxidizing 5-hydroxymethyl-thiazole derivatives to the corresponding carbaldehyde. This approach is exemplified in the synthesis of 4-methyl-5-formyl-thiazole, where 4-methyl-5-hydroxymethyl-thiazole undergoes oxidation using sodium hypochlorite (NaOCl) in the presence of potassium bromide (KBr) and TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy free radical) as a catalyst.

Reaction Mechanism :

- Activation : The hydroxymethyl group is oxidized via a radical-mediated pathway. TEMPO stabilizes intermediate radicals, enabling selective oxidation.

- Workup : Organic and aqueous layers are separated, and the product is purified through extraction and drying.

Conditions and Yields :

| Oxidizing Agent | Solvent | Temperature | Yield | Purity (HPLC) |

|---|---|---|---|---|

| NaOCl/KBr/TEMPO | Dichloromethane | 0–2°C | 36–38g | 97–98% |

| PCC | Dichloromethane | 15–25°C | 30g | >99% |

Pyridinium chlorochromate (PCC) offers higher purity (>99%) but lower yields compared to NaOCl-based systems.

Formylation via Dess-Martin Periodinane (DMP)

DMP-mediated reactions enable selective formylation of enaminones and thiocyanate salts, as demonstrated in the synthesis of thiazole-5-carbaldehydes. This method leverages DMP’s dual role in free radical thiocyanation and formyl group protection during annulation.

Steps :

- Cascade Annulation : Tertiary enaminones react with potassium thiocyanate under DMP catalysis, forming thiazole rings with a masked formyl group.

- Unmasking : Post-reaction workup removes protective groups, yielding the carbaldehyde.

Advantages :

- High regioselectivity for the 5-position.

- Compatible with electron-deficient thiazole cores.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is effective for introducing formyl groups into thiazolinethione derivatives. For example, Δ-4-thiazolinethione reacts with DMF/POCl₃ to form 5-carbaldehyde derivatives (Table 2).

Procedure :

- Activation : POCl₃ generates the Vilsmeier reagent in situ.

- Formylation : The reagent reacts with the thiazolinethione at 80°C, favoring formyl group attachment at the 5-position.

- Neutralization : Quenching with NaOH and purification yield the product.

| Starting Material | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Δ-4-thiazolinethione-5-carbaldehyde | DMF/POCl₃ | 80°C, 3h | 75% | 97–98% |

Plausible Routes for 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde

Amination and Oxidation Sequence

- Thiazole Core Synthesis : Construct the 4-methyl-1,3-thiazole scaffold using conventional methods (e.g., Hantzsch cyclization).

- Amination at Position 2 : Introduce the dimethylamino group via nucleophilic substitution (e.g., substituting a halide with dimethylamine).

- Oxidation to Carbaldehyde : Apply NaOCl/KBr/TEMPO or PCC to oxidize a hydroxymethyl group at position 5.

Critical Factors :

- Regioselectivity : Ensure the dimethylamino group remains intact during oxidation.

- Protecting Groups : Use acid-labile or base-stable protectants if necessary.

Direct Formylation of Functionalized Thiazoles

A tailored Vilsmeier-Haack reaction could target the 5-position of a pre-functionalized thiazole (2-dimethylamino-4-methyl-1,3-thiazole). However, steric hindrance from the dimethylamino group may require optimized conditions (e.g., high-temperature reflux or polar aprotic solvents).

Hypothetical Workflow :

- Formylation : Treat 2-dimethylamino-4-methyl-1,3-thiazole with DMF/POCl₃.

- Purification : Isolate the carbaldehyde via column chromatography.

Challenges :

- Side Reactions : Potential alkylation of the dimethylamino group under acidic conditions.

- Yield Optimization : Requires precise stoichiometric control of POCl₃.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Oxidation (NaOCl/PCC) | High purity, scalable | Requires pre-functionalized hydroxymethyl group |

| DMP-Mediated Formylation | Regioselective, mild conditions | Limited to enaminone/thiocyanate precursors |

| Vilsmeier-Haack | Direct formylation, versatile | Sensitive to steric hindrance, harsh conditions |

| Condensation | Diverse substrate compatibility | Multi-step, low atom economy |

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid.

Reduction: 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

Biological Activity

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₀N₂OS, with a molecular weight of approximately 186.23 g/mol. The structure features a thiazole ring substituted with a dimethylamino group and an aldehyde functional group, contributing to its reactivity and potential biological effects.

The biological activity of this compound primarily arises from its role as an electrophile. It interacts with nucleophiles in biological systems, leading to the inhibition of specific enzymes and disruption of cellular processes. This mechanism is crucial in understanding its effects on various cellular targets.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity against a range of bacteria and fungi. The compound has been tested against various strains, demonstrating effectiveness in inhibiting growth and viability.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown promise in inducing cytotoxicity in various cancer cell lines. For instance, one study reported that thiazole derivatives led to a notable decrease in cell viability across different cancer types .

Study 1: Cytotoxicity Assessment

In a recent study assessing the cytotoxic effects of various thiazole derivatives, including this compound, it was found that this compound significantly reduced cell viability in cancer cell lines (e.g., A549 lung cancer cells). The IC₅₀ values indicated strong cytotoxicity at concentrations ranging from 10 to 50 µM .

Study 2: Interaction with AMPA Receptors

Another investigation focused on the interaction of thiazole derivatives with GluA2 AMPA receptors. The results highlighted that certain derivatives could act as negative allosteric modulators, affecting receptor kinetics and potentially offering neuroprotective effects. While specific data on this compound were not detailed, the study underscores the relevance of thiazole chemistry in neurological applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde | Contains thiadiazole instead of thiazole | Antimicrobial |

| 2-Dimethylamino-4-methoxy-1,3-thiazole-5-carbaldehyde | Methoxy group instead of methyl | Antifungal |

| 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde | Chlorine substituent on the aromatic ring | Anticancer |

This table illustrates how variations in functional groups affect the biological activities of these compounds.

Q & A

Q. What are the optimal synthetic routes for 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones or through Vilsmeier–Haack formylation of preformed thiazole intermediates. Key factors include solvent choice (e.g., ethanol, acetonitrile), catalyst type (e.g., glacial acetic acid), and temperature control during reflux (4–6 hours). For example, demonstrates that using absolute ethanol and glacial acetic acid as catalysts yields structurally analogous thiazole derivatives with >80% purity . Optimization studies should compare alternative routes (e.g., iodine-mediated cyclization in DMF, as in ) and monitor by-products via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- 1H/13C NMR : The aldehyde proton (CHO) typically appears as a singlet at δ 9.8–10.2 ppm. The dimethylamino group (N(CH3)2) shows two singlets near δ 2.8–3.2 ppm, while the thiazole ring protons resonate between δ 7.0–8.5 ppm. provides reference spectra for analogous thiazole-carbaldehydes, highlighting key shifts .

- IR : A strong absorption band at ~1680–1720 cm⁻¹ corresponds to the aldehyde C=O stretch. Thiazole ring vibrations (C=N, C-S) appear at 1500–1600 cm⁻¹ .

Q. What purification methods are effective for isolating this compound?

Recrystallization from ethanol or ethyl acetate/hexane mixtures is preferred due to the compound’s moderate solubility. Column chromatography (silica gel, eluent: chloroform/methanol 9:1) resolves polar impurities. highlights vacuum filtration and solvent evaporation as critical post-reaction steps .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the aldehyde group in nucleophilic additions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density distribution, revealing the aldehyde’s electrophilic character. The dimethylamino group’s electron-donating effects reduce the aldehyde’s reactivity compared to non-substituted thiazole-carbaldehydes. Molecular docking (e.g., AutoDock Vina) may further predict binding affinities for biological targets, as shown in for related thiazole derivatives .

Q. What strategies resolve contradictions in crystallographic data for this compound?

Discrepancies in unit cell parameters or space groups may arise from polymorphism or solvent inclusion. Use SHELXL ( ) for refinement, employing high-resolution (<1.0 Å) X-ray data. Compare experimental and calculated PXRD patterns to identify phase purity. If twinning occurs, SHELXD or Olex2’s TwinRotMat can assist in data correction .

Q. How does the dimethylamino group influence the compound’s stability under varying pH conditions?

Protonation of the dimethylamino group at acidic pH (e.g., <3) increases solubility but may destabilize the thiazole ring. Stability studies (HPLC monitoring over 24–72 hours) in buffers (pH 3–9) can quantify degradation products. ’s safety data for structurally similar thiazole-acetic acids suggests storage at 4°C in inert atmospheres to prevent oxidation .

Q. What are the challenges in synthesizing derivatives via Schiff base formation, and how can they be mitigated?

The aldehyde’s steric hindrance from the dimethylamino group may slow imine formation. Catalytic methods (e.g., p-toluenesulfonic acid in toluene) or microwave-assisted synthesis (60°C, 30 minutes) improve reaction rates. demonstrates successful oxime formation using O-[(2-chloro-1,3-thiazol-5-yl)methyl]hydroxylamine, validated by LC-MS .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for this compound’s antimicrobial potential?

- Core modifications : Replace the aldehyde with carboxylic acid or amide groups ( ) .

- Biological assays : Use microbroth dilution (MIC/MBC) against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays ( ) .

- Data analysis : Apply multivariate regression to correlate substituent electronic effects (Hammett σ) with activity trends.

Q. What analytical techniques validate the compound’s purity for pharmacological studies?

- HPLC : C18 column, mobile phase: acetonitrile/water (70:30), UV detection at 254 nm.

- Elemental analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., ±0.3% tolerance) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) with <5 ppm error.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.